TP-238 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of CECR2 and BPTF Bromodomains
TP-238 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of CECR2 and BPTF Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe that functions as a dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] By targeting these key epigenetic readers, TP-238 provides a powerful tool to investigate the roles of CECR2 and BPTF in chromatin remodeling, gene transcription, and the pathogenesis of diseases such as cancer. This technical guide provides a comprehensive overview of the mechanism of action of TP-238, detailing its molecular targets, downstream signaling pathways, and includes relevant experimental protocols and quantitative data.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene transcription. The dysregulation of bromodomain-containing proteins is implicated in a variety of diseases, making them attractive therapeutic targets.
TP-238 hydrochloride has emerged as a valuable chemical probe for studying the biological functions of two such proteins: CECR2 and BPTF. This guide will delve into the specifics of its inhibitory activity and the downstream consequences of engaging these targets.
Molecular Targets and Binding Affinity
TP-238 hydrochloride is characterized by its high affinity for the bromodomains of both CECR2 and BPTF. The inhibitory activity and binding affinity have been quantified through various biochemical and biophysical assays.
| Target | Assay Type | Value | Reference |
| CECR2 | AlphaScreen® IC50 | 30 nM | [1] |
| Isothermal Titration Calorimetry (ITC) K_d | 10 nM | [1] | |
| BPTF | AlphaScreen® IC50 | 350 nM | [1] |
| Isothermal Titration Calorimetry (ITC) K_d | 120 nM | [1] | |
| BRD9 | AlphaScreen® IC50 | 1.4 µM | [1] |
As indicated in the table, TP-238 exhibits significantly higher potency for CECR2 compared to BPTF. It also demonstrates good selectivity over other bromodomains, such as BRD9.[1] Furthermore, TP-238 has been screened against a panel of 338 kinases and showed no significant activity at a concentration of 1 µM, highlighting its specificity as a bromodomain inhibitor.[1]
Mechanism of Action and Signaling Pathways
TP-238 exerts its biological effects by competitively inhibiting the binding of acetylated lysines to the bromodomains of CECR2 and BPTF, thereby disrupting their downstream signaling functions.
Inhibition of CECR2 and the NF-κB Signaling Pathway
CECR2 has been identified as a critical regulator in breast cancer metastasis.[2][3] It functions by interacting with the acetylated RELA subunit of the NF-κB complex, which promotes the transcription of NF-κB target genes.[2] These target genes are involved in processes such as epithelial-mesenchymal transition (EMT) and the recruitment of immunosuppressive M2 macrophages to the tumor microenvironment.[2][3]
By inhibiting the CECR2 bromodomain, TP-238 is predicted to prevent the recruitment of the necessary transcriptional machinery to NF-κB target gene promoters, thereby suppressing tumor progression and metastasis.
Inhibition of BPTF, the NURF Complex, and c-MYC Activity
BPTF is the largest and a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex.[1] The NURF complex plays a vital role in regulating chromatin structure and gene expression. BPTF is essential for the recruitment of the NURF complex to specific genomic loci.
Importantly, BPTF has been shown to be a critical co-factor for the oncogenic transcription factor c-MYC.[4][5][6] BPTF interacts with c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[4] The inhibition of BPTF by TP-238 is therefore expected to disrupt the c-MYC transcriptional program, which is a key driver in many human cancers.[4][7] This disruption can lead to decreased cell proliferation and a delay in tumor development.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of TP-238 in research. Below are generalized protocols for key assays used to characterize this inhibitor.
AlphaScreen® Assay for Bromodomain Inhibition
This assay is used to measure the in vitro potency of TP-238 against CECR2 and BPTF.
Materials:
-
His-tagged bromodomain protein (CECR2 or BPTF)
-
Biotinylated histone peptide (e.g., H4K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
TP-238 hydrochloride (serial dilutions)
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, 0.05% CHAPS)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of TP-238 in the assay buffer.
-
In a 384-well plate, add the assay buffer, His-tagged bromodomain protein, and biotinylated histone peptide.
-
Add the TP-238 dilutions to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on a suitable plate reader with an AlphaScreen 680 nm excitation and 570 nm emission filter set.
-
Calculate IC50 values from the resulting dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between TP-238 and the bromodomains.
Materials:
-
Purified bromodomain protein (CECR2 or BPTF)
-
TP-238 hydrochloride
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve TP-238 in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein solution and the TP-238 solution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the TP-238 solution into the injection syringe.
-
Perform a series of injections of TP-238 into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the effect of TP-238 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast cancer, leukemia)
-
Complete cell culture medium
-
TP-238 hydrochloride
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TP-238.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data
While extensive quantitative data on the cellular effects of TP-238 are not widely available in public literature, the following represents the key reported in vitro and cellular activity.
| Parameter | Target/Assay | Value | Reference |
| Biochemical IC50 | CECR2 (AlphaScreen®) | 30 nM | [1] |
| BPTF (AlphaScreen®) | 350 nM | [1] | |
| Binding Affinity (K_d) | CECR2 (ITC) | 10 nM | [1] |
| BPTF (ITC) | 120 nM | [1] | |
| Cellular Target Engagement (EC50) | CECR2 & BPTF (NanoBRET™) | 200-300 nM | [1] |
Conclusion and Future Directions
TP-238 hydrochloride is a well-characterized dual inhibitor of the CECR2 and BPTF bromodomains. Its demonstrated potency and selectivity make it an invaluable tool for dissecting the roles of these epigenetic regulators in health and disease. The inhibition of the CECR2/NF-κB and BPTF/c-MYC axes provides a strong rationale for investigating the therapeutic potential of targeting these pathways in cancer.
Further studies are warranted to fully elucidate the downstream effects of TP-238 on global gene expression, to assess its efficacy in a broader range of cancer cell lines, and importantly, to evaluate its pharmacological properties and anti-tumor activity in in vivo models. The lack of publicly available in vivo data represents a significant gap in the current understanding of TP-238's potential as a therapeutic lead. Future research in these areas will be critical for advancing our knowledge of CECR2 and BPTF biology and for the potential development of novel epigenetic therapies.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
